5-Lipoxygenase Inhibition: Species-Dependent Potency Compared to Lead Indazolinone ICI207968
In rat blood assays measuring inhibition of LTB4 production, 2-methyl-1H-indazol-3(2H)-one exhibits an IC50 of 1300 nM [1]. In contrast, the optimized 2-substituted indazolinone ICI207968 (2-(3-pyridylmethyl)-indazolinone) demonstrates IC50 values ranging from 1500 nM to 6000 nM across multiple in vitro systems, with the more potent dog blood assay yielding an IC50 of 200 nM for the 2-methyl compound [1][2]. While the 2-methyl derivative is approximately 10-fold less potent than ICI207968 in the most sensitive assay, it retains measurable 5-lipoxygenase inhibitory activity and represents the minimal pharmacophore required for this mechanism [1]. The N2-methyl substitution is essential for activity; unsubstituted 1H-indazol-3-ol (the 1H-tautomer) shows >1,000,000 nM IC50 against nNOS, indicating negligible activity in this scaffold class without appropriate N2 substitution [3].
| Evidence Dimension | 5-Lipoxygenase inhibition (LTB4 production) |
|---|---|
| Target Compound Data | IC50 = 200 nM (dog blood); IC50 = 1300 nM (rat blood) |
| Comparator Or Baseline | ICI207968: IC50 = 1500–6000 nM (multiple in vitro systems); 1H-indazol-3-ol: IC50 >1,000,000 nM (nNOS) |
| Quantified Difference | Target compound is 10-fold less potent than ICI207968 in dog blood but >1000-fold more potent than unsubstituted 1H-indazol-3-ol |
| Conditions | Ex vivo blood LTB4 production inhibition assay; dog and rat blood |
Why This Matters
The 2-methyl substitution defines the minimal indazolinone pharmacophore for 5-lipoxygenase inhibition, enabling researchers to use this compound as a validated starting point for SAR studies without investing in more complex, multi-step synthetic derivatives.
- [1] BindingDB. 2-Methyl-1,2-dihydro-indazol-3-one (CHEMBL3144583) affinity data. BindingDB entry BDBM50009002. View Source
- [2] Foster SJ, Bruneau P, Walker ER, McMillan RM. 2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity. Br J Pharmacol. 1990 Jan;99(1):113-8. View Source
- [3] BindingDB. 1H-indazol-3-ol (CHEMBL276725) affinity data. BindingDB entry BDBM50008990. View Source
